molecular formula C8H7BrF3NO3 B11812590 Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate

Cat. No.: B11812590
M. Wt: 302.04 g/mol
InChI Key: UDRPEMGPUNDNJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate is a chemical compound that belongs to the oxazole family. This compound is characterized by the presence of a bromomethyl group, a trifluoromethyl group, and an ethyl ester group attached to an oxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) as the brominating agent.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the oxazole ring to a more saturated heterocycle.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole derivative, while oxidation can produce an oxazole carboxylic acid.

Scientific Research Applications

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving bromomethyl and trifluoromethyl groups.

    Material Science: The compound is used in the synthesis of novel materials with unique properties, such as organic light-emitting diodes (OLEDs) and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by:

    Inhibiting Enzymes: The bromomethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.

    Modulating Receptors: The trifluoromethyl group can enhance the binding affinity of the compound to certain receptors, modulating their activity.

    Altering Biological Pathways: The compound can interact with various molecular targets, affecting biological pathways and processes.

Comparison with Similar Compounds

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-chloromethyl-4-(trifluoromethyl)oxazole-5-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Ethyl 2-(bromomethyl)-4-methyl-oxazole-5-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 2-(bromomethyl)-4-(trifluoromethyl)thiazole-5-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

The presence of both bromomethyl and trifluoromethyl groups in this compound makes it unique, as these groups can significantly influence the compound’s reactivity, stability, and biological activity. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.

Biological Activity

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate is a fluorinated heterocyclic compound characterized by its unique oxazole ring structure. The compound incorporates both a bromomethyl group at the 2-position and a trifluoromethyl group at the 4-position, which significantly influence its chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential pharmacological effects, and relevant research findings.

  • Molecular Formula : C7H6BrF3N2O2
  • Molecular Weight : Approximately 288.02 g/mol

The presence of bromine and trifluoromethyl groups enhances the lipophilicity of the compound, potentially improving its bioavailability and making it attractive for pharmaceutical applications.

Interaction with Biological Macromolecules

Preliminary studies suggest that this compound may exhibit electrophilic characteristics, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity could lead to significant changes in the function of these biomolecules, which is crucial for understanding its pharmacological potential.

Pharmacological Potential

The compound's structural features position it as a candidate for drug development, particularly in targeting specific enzymes or receptors. Its ability to interact with biological targets suggests potential applications in medicinal chemistry, especially in developing agents that modulate enzyme activity or inhibit pathogenic processes.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaNotable Biological Activity
This compoundC7H6BrF3N2O2Potential electrophilic interactions
Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylateC7H5ClF3NO3Antibacterial activity against E. coli
Ethyl 2-bromo-4-methoxyoxazole-5-carboxylateC8H8BrN2O3Moderate antibacterial effects

The mechanism by which this compound exerts its biological effects likely involves:

  • Covalent Bond Formation : The bromomethyl group may engage in nucleophilic substitution reactions with thiol groups in proteins, altering their function.
  • Electrophilic Nature : The trifluoromethyl group enhances the electrophilicity of the compound, potentially allowing it to target specific thiol-containing enzymes or receptors .

Properties

Molecular Formula

C8H7BrF3NO3

Molecular Weight

302.04 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C8H7BrF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3

InChI Key

UDRPEMGPUNDNJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)CBr)C(F)(F)F

Origin of Product

United States

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